2,6-Dichlorobenzene-1-sulfonyl fluoride

Hydrolytic stability Click chemistry Sulfonyl halides

2,6-Dichlorobenzene-1-sulfonyl fluoride (CAS 1355090-09-3) is an aryl sulfonyl fluoride building block with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol. This solid compound (mp 65–70 °C) contains the sulfur(VI) fluoride (–SO₂F) motif, a functional group that enables its participation in sulfur(VI) fluoride exchange (SuFEx) click chemistry reactions.

Molecular Formula C6H3Cl2FO2S
Molecular Weight 229.06 g/mol
CAS No. 1355090-09-3
Cat. No. B12053047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzene-1-sulfonyl fluoride
CAS1355090-09-3
Molecular FormulaC6H3Cl2FO2S
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)S(=O)(=O)F)Cl
InChIInChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H
InChIKeyYZHIFNHRRUIOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzene-1-sulfonyl fluoride (CAS 1355090-09-3): Baseline Properties and Role as an Aryl Sulfonyl Fluoride Click Reagent


2,6-Dichlorobenzene-1-sulfonyl fluoride (CAS 1355090-09-3) is an aryl sulfonyl fluoride building block with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol . This solid compound (mp 65–70 °C) contains the sulfur(VI) fluoride (–SO₂F) motif, a functional group that enables its participation in sulfur(VI) fluoride exchange (SuFEx) click chemistry reactions [1]. As a SuFEx click reagent, it offers a connective chemistry platform for the assembly of –SO₂– linked small molecules with proteins, nucleic acids, and other modular components, serving as a complementary approach to traditional amide and phosphate linkage strategies .

Why Generic Substitution of 2,6-Dichlorobenzene-1-sulfonyl fluoride with Common Sulfonyl Chloride Analogs Fails: A Pre-Procurement Caution


Attempting to substitute 2,6-dichlorobenzene-1-sulfonyl fluoride with structurally analogous sulfonyl chlorides—such as 2,6-dichlorobenzenesulfonyl chloride (CAS 6579-54-0) or other aryl sulfonyl chlorides—will fundamentally alter experimental outcomes due to substantial differences in hydrolytic stability, redox stability, and chemoselectivity inherent to the S–F versus S–Cl bond [1]. The heightened stability of sulfonyl fluorides relative to their chloride counterparts is a direct consequence of the highly polarized S–F bond, which imparts resistance to both hydrolysis and reduction [1][2]. This stability differential translates into distinct reactivity profiles in click chemistry applications and biological contexts, rendering the fluoride and chloride analogs non-interchangeable [3]. Procurement decisions that disregard these quantitative performance gaps risk experimental failure, particularly in moisture-sensitive workflows or when stringent chemoselectivity is required.

Quantitative Evidence Guide: 2,6-Dichlorobenzene-1-sulfonyl fluoride vs. Sulfonyl Chloride Analogs


Hydrolytic Stability: Sulfonyl Fluoride Resists Hydrolysis vs. Rapid Degradation of Sulfonyl Chlorides

Aryl sulfonyl fluorides exhibit markedly enhanced hydrolytic stability compared to aryl sulfonyl chlorides. This stability is quantified by the difference in half-wave potentials: the half-wave potentials of corresponding aryl sulfonyl chlorides and fluorides differ by more than 1000 mV, with the fluoride being more negative [1]. This large potential gap underpins the considerable difference in chemical reactivity, where sulfonyl chlorides are far more susceptible to hydrolysis [1]. The stability order of sulfonyl halides is well-established: fluorides > chlorides > bromides > iodides [2].

Hydrolytic stability Click chemistry Sulfonyl halides

Resistance to Reduction: Sulfonyl Fluorides Are Redox-Stable, Sulfonyl Chlorides Are Not

Sulfonyl fluorides possess a unique resistance to reduction due to the heterolytic cleavage nature of the S–F bond, in stark contrast to other sulfonyl halides . This property is a defining feature of the SuFEx click chemistry platform, as the robust S–F bond remains intact under conditions that would reduce or degrade sulfonyl chlorides [1]. The stronger S–F binding contributes to this sluggish reactivity towards reductive pathways [1].

Redox stability SuFEx Sulfonyl halides

Chemoselectivity: Sulfonyl Fluorides Yield Exclusive S-Sulfonylation, Chlorides Produce Byproducts

In SuFEx click reactions, sulfonyl fluorides exhibit exclusive reaction at the sulfur center, producing only sulfonylation products. In contrast, sulfonyl chlorides are less chemoselective and can generate byproducts . This behavior is attributed to the unique fluoride-proton interaction and the balanced stability-reactivity profile of the S–F bond . Under appropriate activation (e.g., Lewis acids, silyl reagents), the latent nucleophilic substitution of the sulfonyl fluoride functionality is cleanly released, enabling high-yield couplings with amines and alcohols [1].

Chemoselectivity SuFEx Sulfonylation

Thermodynamic Stability: Sulfonyl Fluorides Tolerate Elevated Temperatures, Chlorides Decompose

Sulfonyl fluorides exhibit remarkable thermodynamic stability, withstanding thermolysis and remaining inert even in refluxing aniline . This stability is a direct consequence of the stronger S–F bond compared to the S–Cl bond in sulfonyl chlorides [1]. The fluoride motif can be heated to elevated temperatures without decomposition, a property that enables its use in high-temperature synthetic sequences where chlorides would fail [1].

Thermal stability SuFEx Click chemistry

Best Research and Industrial Application Scenarios for 2,6-Dichlorobenzene-1-sulfonyl fluoride


Aqueous Bioconjugation and Protein Labeling Workflows

In chemical biology, the hydrolytic stability of 2,6-dichlorobenzene-1-sulfonyl fluoride (>1000 mV half-wave potential difference vs. chloride [1]) enables its use in aqueous environments without premature degradation. Researchers covalently modify proteins or nucleic acids by exploiting the SuFEx click reaction to form stable –SO₂– linkages, a capability that the moisture-sensitive sulfonyl chloride analog cannot provide .

Multi-Step Organic Synthesis Requiring a Stable Sulfonyl Handle

Synthetic chemists employ this compound as a robust intermediate that survives harsh conditions—including thermolysis and refluxing aniline —where sulfonyl chlorides would decompose. The –SO₂F group remains intact through multiple synthetic transformations and is only activated when desired via SuFEx chemistry with amines or alcohols under controlled conditions [2].

Parallel Library Synthesis and High-Throughput Medicinal Chemistry

In parallel synthesis campaigns, the exclusive S-sulfonylation chemoselectivity of sulfonyl fluorides minimizes byproduct formation and simplifies purification compared to sulfonyl chlorides . This translates to higher yields of sulfonamide libraries and reduced downstream processing time, directly impacting the efficiency of medicinal chemistry workflows.

Development of Covalent Inhibitors and Chemical Probes

The balanced stability-reactivity profile of the –SO₂F warhead allows it to selectively label specific amino acid residues (e.g., serine, lysine, tyrosine) within protein binding sites without off-target reactivity in aqueous biological media [2]. This property is exploited in the design of covalent kinase inhibitors and activity-based probes, where sulfonyl chlorides would be too reactive and non-selective.

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